molecular formula C16H11IO3 B8370778 3-Iodo-6-methoxy-2-phenyl-chromen-4-one

3-Iodo-6-methoxy-2-phenyl-chromen-4-one

Cat. No.: B8370778
M. Wt: 378.16 g/mol
InChI Key: PZUZQBQVDVRUDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-6-methoxy-2-phenyl-chromen-4-one is a synthetically produced iodinated flavone derivative that serves as a crucial chemical scaffold and advanced intermediate in medicinal chemistry research, particularly in the development of novel multi-target therapeutic agents. This compound is a versatile precursor for further synthetic modifications via cross-coupling reactions, allowing researchers to introduce diverse structural elements at the 3-position to create libraries of compounds for biological evaluation . Its core structure is part of a class of compounds under investigation for their potential anticancer properties. Related 8-substituted flavones have demonstrated strong activity against human breast (MCF-7) and lung (A549) cancer cell lines, exhibiting lower IC50 values than the natural flavonoid quercetin . Some analogs also show a dual inhibitory effect on key cancer-associated pathways, specifically by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation . Molecular docking studies on structurally similar flavones suggest that the biological activity is achieved through hydrophobic interactions (π-π, and π-H) and hydrogen bonding with residue amino acids in the active sites of target enzymes like VEGFR-2 and EGFR . Furthermore, the iodinated chromen-4-one scaffold is of significant interest in early-stage drug discovery for neurodegenerative diseases. Research on related 6-iodoflavonol glycosides has identified compounds with potent inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for Alzheimer's disease treatment . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and adhere to all local safety guidelines for chemical management.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H11IO3

Molecular Weight

378.16 g/mol

IUPAC Name

3-iodo-6-methoxy-2-phenylchromen-4-one

InChI

InChI=1S/C16H11IO3/c1-19-11-7-8-13-12(9-11)15(18)14(17)16(20-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

PZUZQBQVDVRUDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C(C2=O)I)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Iodo 6 Methoxy 2 Phenyl Chromen 4 One and Congeners

Foundational Synthetic Routes to the Chromen-4-one Core

The construction of the bicyclic chromen-4-one system has been historically achieved through several named reactions, which remain fundamental in organic synthesis. These methods typically involve the formation of a 1,3-dicarbonyl intermediate followed by an acid-catalyzed cyclodehydration.

Mechanistic Insights into Classical Condensation Reactions (e.g., Baker-Venkataraman, Claisen)

The Baker-Venkataraman Rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.org This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone. wikipedia.orgorganic-chemistry.org

Mechanism:

Enolate Formation: A strong base abstracts an α-proton from the acetophenone (B1666503) moiety of the o-acyloxyacetophenone, forming an enolate. wikipedia.org

Intramolecular Acyl Transfer: The newly formed enolate attacks the ester carbonyl in an intramolecular fashion, leading to a cyclic alkoxide intermediate. wikipedia.org

Ring Opening: The cyclic intermediate collapses, opening to form a more stable phenolate (B1203915), which constitutes the 1,3-diketone. wikipedia.org

Protonation: An acidic workup protonates the phenolate to yield the final 1,3-diketone product. wikipedia.org

This diketone is then subjected to acid-catalyzed cyclodehydration to afford the chromen-4-one ring system. The Baker-Venkataraman rearrangement is highly valued for its efficiency in preparing the requisite diketone precursors for a wide variety of substituted chromones. thieme-connect.comresearchgate.netuclan.ac.uk

The Claisen Condensation offers another classical route to the 1,3-diketone precursors of chromen-4-ones. This reaction involves the condensation of an ester with a ketone in the presence of a strong base. wikipedia.org

Mechanism:

Enolate Formation: A strong base removes an α-proton from the ketone, generating an enolate. wikipedia.orglibretexts.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the ester. libretexts.orgyoutube.com

Elimination: The resulting tetrahedral intermediate eliminates an alkoxide leaving group to form the 1,3-diketone. wikipedia.orgmasterorganicchemistry.com

For the synthesis of the 6-methoxy-2-phenyl-chromen-4-one backbone, a suitable o-hydroxyacetophenone (e.g., 2'-hydroxy-5'-methoxyacetophenone) would be acylated with benzoyl chloride to form the ester, which then undergoes the Baker-Venkataraman rearrangement. Alternatively, a Claisen condensation between an appropriate ester and ketone could be envisioned.

Heterocyclic Ring Closure Strategies (e.g., Simonis, Ruhemann)

The Simonis Reaction provides a direct method for chromone (B188151) synthesis from a phenol (B47542) and a β-ketoester in the presence of a dehydrating agent, typically phosphorus pentoxide (P₂O₅). wikipedia.org The reaction's course is highly dependent on the reactants. The reaction of a phenol with a β-ketoester can lead to either a chromone (Simonis reaction) or a coumarin (B35378) (Pechmann condensation), depending on the conditions and the nature of the reactants. wikipedia.org

The Ruhemann Reaction , while more famously associated with the discovery of ninhydrin (B49086) and the formation of "Ruhemann's purple" for amino acid detection, also contributes to heterocyclic synthesis. bris.ac.ukresearchgate.net The underlying principle involves the condensation of a phenol with an activated dicarbonyl compound, which can be adapted for chromone synthesis.

Modern Catalytic Approaches for Chromen-4-one Synthesis

While classical methods are robust, modern organic synthesis has seen the advent of more efficient and versatile catalytic approaches.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis has emerged as a powerful tool for the construction of heterocyclic systems, including chromen-4-ones. These methods often involve intramolecular cyclization of suitably functionalized precursors. For instance, the palladium-catalyzed intramolecular acylation of alkenyl bromides with aldehydes has been developed for the efficient synthesis of 4H-chromen-4-ones. nih.gov This approach allows for the construction of diverse flavonoids in moderate to good yields. nih.gov Other palladium-catalyzed tandem reactions, such as the cyclization/cross-coupling of 3-alkynyl chromones with aryl iodides, have been developed to synthesize complex fused heterocyclic systems like 4H-furo[3,2-c]chromenes and xanthones. acs.org

Intramolecular Wittig-Type Transformations

A novel and efficient route to 4H-chromen-4-ones involves an intramolecular Wittig reaction. acs.orgorganic-chemistry.orgnih.gov This methodology utilizes the reaction of the silyl (B83357) ester of O-acyl(aroyl)salicylic acids with (trimethylsilyl)methylenetriphenylphosphorane. acs.orgorganic-chemistry.orgnih.gov The in situ generated acylphosphorane undergoes an intramolecular Wittig cyclization on the ester carbonyl to afford the chromen-4-one in good to excellent yields. acs.orgorganic-chemistry.orgnih.gov This one-pot cyclization method is notable for its mild reaction conditions and tolerance of various substituents. acs.orgorganic-chemistry.org

Method Starting Materials Key Intermediate Product Yield Range (%) Reference
Intramolecular Wittig ReactionSilyl ester of O-acyl(aroyl)salicylic acids, (trimethylsilyl)methylenetriphenylphosphoraneAcylphosphorane4H-chromen-4-ones55-80 organic-chemistry.org

Regioselective Introduction of Substituents

To arrive at the target compound, 3-Iodo-6-methoxy-2-phenyl-chromen-4-one, the introduction of the iodine atom at the C-3 position is a critical step. Direct iodination of the pre-formed 6-methoxy-2-phenyl-chromen-4-one is the most straightforward approach.

Molecular iodine has been successfully employed for the regioselective, one-pot, direct synthesis of 3-iodoflavones from various precursors, including 2'-hydroxychalcones and flavones. tandfonline.com This method often proceeds in high yields and avoids the use of unstable or moisture-sensitive reagents. tandfonline.com The mechanism is believed to proceed via a flavone (B191248) intermediate, with the phenolic oxygen facilitating iodination at the 3-position. tandfonline.com

Another effective method for the regioselective iodination of flavonoids is the use of N-iodosuccinimide (NIS) under neutral conditions. researchgate.net The regioselectivity of this reaction can be controlled by the protection pattern of hydroxyl groups on the flavonoid scaffold. researchgate.net For the synthesis of 3-iodoflavones, direct iodination of the corresponding flavone with NIS can be a viable strategy.

Iodinating Reagent Substrate Position of Iodination Conditions Reference
Molecular Iodine (I₂)2'-Hydroxychalcones / FlavonesC-3DMSO tandfonline.com
N-Iodosuccinimide (NIS)FlavonoidsC-6 or C-8 (controlled by protecting groups)DMF, Neutral researchgate.net

The synthesis of 2-substituted 3-iodo-4H-chromen-4-ones has also been achieved through the heterocyclization of β-ketoenamines in the presence of molecular iodine. researchgate.net

Strategies for C-3 Halogenation, particularly Iodination

The introduction of an iodine atom at the C-3 position of the chromen-4-one scaffold is a key transformation for producing versatile intermediates. These 3-iodo derivatives are particularly valuable for further functionalization through metal-catalyzed cross-coupling reactions. tandfonline.comresearchgate.net

Direct iodination of the pre-formed chromen-4-one ring at the C-3 position can be achieved through oxidative processes. While classic methods may use hypervalent iodine(III) reagents, a highly effective and regioselective approach involves the use of molecular iodine (I₂) in a suitable solvent system.

One prominent method involves the reaction of 2'-hydroxychalcones, 2'-allyloxychalcones, or flavones with molecular iodine in dimethyl sulfoxide (B87167) (DMSO). tandfonline.comresearchgate.net This system facilitates a one-pot reaction where deallylation (if applicable), cyclization, dehydrogenation, and iodination occur to yield 3-iodoflavones in high yields. tandfonline.comresearchgate.net The process is noted for its regioselectivity, with iodination occurring exclusively at the C-3 position without affecting the aromatic rings. tandfonline.com The use of excess iodine or prolonged reaction times can also promote the C-3 iodination of flavones. researchgate.net

Another approach utilizes N-Iodosuccinimide (NIS) under neutral conditions, which is particularly useful for acid-sensitive substrates. The regioselectivity of iodination using NIS can be controlled by the protecting groups on the C-5 and C-7 hydroxyl groups, allowing for targeted synthesis of C-6 or C-8 iodo flavonoids. researchgate.net For the synthesis of 3-iodoflavones, direct iodination of the flavone precursor is a viable strategy.

Table 1: Oxidative Iodination of Flavanone Precursors

PrecursorReagentsSolventConditionsProductYieldReference
2'-HydroxychalconeI₂ (1.5 equiv.)DMSO110 °C, 8 h3-Iodoflavone88% tandfonline.com
FlavoneI₂ (1.5 equiv.)DMSO110 °C, 10 h3-Iodoflavone85% tandfonline.com
2'-AllyloxychalconeI₂ (2.0 equiv.)DMSO110 °C, 6 h3-Iodoflavone91% tandfonline.com

An alternative and highly efficient strategy involves the cyclization of acyclic precursors where the iodine atom is incorporated during the ring-forming step. This method avoids the potential difficulties of direct iodination on a complex heterocyclic system.

A powerful technique is the Iodine Monochloride (ICl)-induced cyclization of 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ones. nih.govorganic-chemistry.org This electrophilic cyclization proceeds under mild conditions, tolerates a wide variety of functional groups, and consistently produces 3-iodochromones in good to excellent yields. nih.govorganic-chemistry.org The starting alkynones are readily prepared, for instance, via Sonogashira coupling of a substituted benzoyl chloride with a terminal acetylene. amazonaws.com

Another approach is the heterocyclization of β-ketoenamines, such as (E)-3-aryl-3-benzylamino-1-(2-hydroxyaryl)prop-2-en-1-ones, in the presence of molecular iodine. This reaction provides a pathway to 2-aryl-3-iodo-4H-chromen-4-ones. researchgate.net

Table 2: Synthesis of 3-Iodochromones via ICl-Induced Cyclization

Alkynone PrecursorReagentsSolventConditionsProductYieldReference
1-(2-Hydroxyphenyl)-3-phenylprop-2-yn-1-oneIClCH₂Cl₂-78 °C to rt3-Iodo-2-phenylchromen-4-one91% nih.govorganic-chemistry.org
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylprop-2-yn-1-oneIClCH₂Cl₂-78 °C to rt3-Iodo-6-methoxy-2-phenylchromen-4-one94% nih.govorganic-chemistry.org
1-(2-Hydroxyphenyl)-3-(p-tolyl)prop-2-yn-1-oneIClCH₂Cl₂-78 °C to rt3-Iodo-2-(p-tolyl)chromen-4-one95% nih.govorganic-chemistry.org

Methods for C-6 Methoxy (B1213986) Group Incorporation

The methoxy group at the C-6 position of the chromen-4-one is typically introduced by selecting a starting material that already contains this functionality. The synthesis generally begins with a substituted acetophenone or phenol bearing a methoxy group at the appropriate position.

For the synthesis of 6-methoxy-2-phenyl-chromen-4-one derivatives, a common starting material is 1-(2-hydroxy-5-methoxyphenyl)ethanone (2'-hydroxy-5'-methoxyacetophenone). This precursor contains the methoxy group that will become the C-6 substituent in the final chromone ring. This acetophenone can then be elaborated through various classical flavone syntheses. researchgate.net For example, it can be converted into a 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (B2447597) intermediate, which then undergoes acid-catalyzed cyclodehydration to form the 6-methoxychromone ring. researchgate.net The stability and commercial availability of such precursors make this the most straightforward and widely used method for incorporating a C-6 methoxy group.

Techniques for C-2 Phenyl Moiety Elaboration

The introduction of the C-2 phenyl group is a fundamental step in flavone synthesis. Several well-established methods exist, most of which involve the cyclization of an open-chain precursor that contains the required carbon skeleton.

One of the most common routes is the acid-catalyzed cyclization of 1,3-dicarbonyl compounds, specifically 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones. researchgate.net These diketones can be prepared through the Baker-Venkataraman rearrangement, where a 2-acyloxyacetophenone rearranges under basic conditions to form the diketone. biomedres.us The phenyl group of the final product originates from the benzoyl moiety of the precursor.

Another classic route is the Allan-Robinson reaction, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form the flavone directly. biomedres.us Additionally, oxidative cyclization of 2'-hydroxychalcones provides a direct route to the flavone skeleton, where the phenyl group at C-2 comes from the benzaldehyde (B42025) used to synthesize the chalcone (B49325). mdpi.com

More modern approaches include palladium-catalyzed carbonylative Sonogashira coupling reactions between o-iodophenols and terminal acetylenes under an atmosphere of carbon monoxide, which can build the chromone ring system in a convergent manner. organic-chemistry.org

Sustainable and Green Chemistry Approaches in Chromen-4-one Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of flavonoids to reduce environmental impact and improve safety. benthamdirect.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Key green strategies applicable to chromen-4-one synthesis include:

Solvent-Free Reactions: The Claisen-Schmidt condensation to form chalcone precursors can be performed under solvent-free solid-state trituration, often using solid bases like NaOH or KOH. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions such as the cyclization of 2'-hydroxychalcones or the Baker-Venkataraman rearrangement, often leading to higher yields and cleaner products in shorter reaction times. mdpi.com

Use of Greener Solvents: Replacing hazardous solvents like DMSO or chlorinated hydrocarbons with more benign alternatives such as ethanol, water, or ionic liquids is a central theme in green flavonoid synthesis. nih.gov

Catalytic Methods: Employing efficient and recyclable catalysts can reduce waste and the need for stoichiometric reagents. This includes the use of heterogeneous catalysts or organocatalysts for various steps in the synthesis. nih.gov Multi-component reactions, which combine several steps into a single operation, are also highly desirable as they improve atom economy and reduce operational complexity. tandfonline.com For example, the one-pot synthesis of 2-amino-4H-chromenes has been achieved using catalysts like aqueous sodium hypochlorite (B82951) (bleach), highlighting a cost-effective and environmentally conscious approach. tandfonline.com

The integration of these sustainable practices offers a pathway to synthesize this compound and its analogs more efficiently and with a reduced environmental footprint. researchgate.net

Mechanistic Dissection of Biological Activities of Chromen 4 One Derivatives

Anti-inflammatory Pathways

Scientific literature lacks specific data on the anti-inflammatory mechanisms of 3-Iodo-6-methoxy-2-phenyl-chromen-4-one. While the broader class of chromen-4-one derivatives (flavonoids) has been investigated for anti-inflammatory properties, research specifically elucidating the effects of this iodinated and methoxylated derivative is not present in the available scientific databases.

There are no published studies investigating the inhibitory effects of this compound on eicosanoid-generating enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Research on how this compound modulates the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and their associated signaling cascades (e.g., NF-κB, MAPK pathways) has not been documented.

There is no available data concerning the ability of this compound to suppress the generation of reactive oxygen species (ROS) from immune cells like neutrophils.

Antioxidant Modalities

The antioxidant capabilities of this compound have not been specifically evaluated in scientific studies. While flavonoids are generally known for their antioxidant potential, the specific mechanisms for this compound are unknown.

No research is available that details the direct free radical scavenging mechanisms, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), for this compound.

There are no studies that have investigated the potential of this compound to chelate pro-oxidant metal ions.

Upregulation of Endogenous Antioxidant Defense Systems

There is currently no available scientific literature that specifically investigates the capacity of this compound to upregulate endogenous antioxidant defense systems. Research on other chromene derivatives has shown antioxidant properties, sometimes linked to the activation of cellular defense pathways, but these findings cannot be directly attributed to the specific iodinated compound. nih.gov The antioxidant potential of phenolic compounds, including flavonoids, is often attributed to their ability to scavenge free radicals directly, a property influenced by the substitution pattern on the chromen-4-one core. researchgate.netnih.govmdpi.commdpi.com However, studies detailing the effects of this compound on the expression or activity of antioxidant enzymes like superoxide (B77818) dismutase, catalase, or glutathione (B108866) peroxidase are absent.

Anticancer and Cytotoxic Mechanisms

While various flavonoid and chromen-4-one derivatives have been evaluated for anticancer properties, specific data on the cytotoxic mechanisms of this compound is not documented in the available literature.

No peer-reviewed studies were found that demonstrate or describe the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cell lines. The induction of apoptosis and cell cycle arrest are common mechanisms of action for many anticancer agents, including some flavonoids. nih.govnih.govmdpi.comresearchgate.netnih.govmdpi.com For example, related compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins or to arrest the cell cycle at specific checkpoints, such as G2/M. nih.govmdpi.com However, no such mechanistic work has been published for this compound.

There is no specific experimental evidence in the scientific literature demonstrating that this compound inhibits the activity of protein kinase CK2, PKB/Akt, or Rho kinase (ROCK).

Protein Kinase CK2: CK2 is a serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis, making it a target for cancer therapy. nih.govnih.gov Numerous small molecule inhibitors of CK2 have been identified, often halogenated, but specific inhibitory data for this compound are not available. nih.gov

PKB/Akt: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer treatment. nih.govnih.gov There are no studies that evaluate the effect of this compound on Akt phosphorylation or activity.

Rho Kinase (ROCK): ROCKs are involved in cellular processes like contraction and motility, and their inhibition is explored in various diseases, including cancer. nih.govrsc.org While some chroman-based structures have been investigated as ROCK inhibitors, this activity has not been reported for this compound. researchgate.netrsc.orgresearchgate.net

No research is available that connects this compound to the disruption of the Notch signaling pathway. The Notch pathway is a highly conserved signaling system that plays a critical role in cell fate decisions, and its dysregulation is linked to various cancers. frontiersin.org There are no published findings to suggest that this compound modulates this pathway.

Antimicrobial Actions

General studies on substituted 2-phenyl-chromen-4-ones have reported varying degrees of antimicrobial activity against different bacterial and fungal strains. researchgate.netresearchgate.net However, the specific antimicrobial actions of the 3-iodo-6-methoxy derivative have not been characterized.

There are no scientific reports detailing the mechanism of antimicrobial action for this compound, specifically concerning its ability to interfere with microbial cell membrane integrity and function. A key mechanism for some antimicrobial agents is the disruption of the bacterial membrane's structure or proton motive force, leading to cell death. nih.govnih.gov Whether this compound acts via this or any other antimicrobial mechanism remains uninvestigated.

Inhibition of Essential Microbial Enzymes and Biosynthetic Pathways

The chromen-4-one scaffold is a recurring motif in compounds exhibiting antimicrobial properties. The mechanism of this action is often attributed to the inhibition of essential microbial enzymes, leading to the disruption of vital biosynthetic pathways.

Research on various 2-phenyl-chromen-4-one derivatives has demonstrated their potential to inhibit bacterial growth. For instance, certain derivatives have shown significant antibacterial and antifungal activities against a range of human pathogenic bacteria and plant mold fungi. This antimicrobial action is believed to stem from the ability of the chromen-4-one core to interact with and inhibit enzymes crucial for microbial survival. While specific enzyme targets for this compound have not been elucidated, the broader class of flavonoids has been shown to target enzymes such as DNA gyrase and fatty acid synthase, which are essential for bacterial replication and cell wall integrity, respectively.

The substitution pattern on the 2-phenyl-chromen-4-one skeleton plays a critical role in determining the potency and spectrum of antimicrobial activity. For example, studies on other derivatives have shown that the presence and position of methoxy (B1213986) groups can influence their inhibitory effects.

Table 1: Antimicrobial Activity of Selected 2-Phenyl-chromen-4-one Derivatives

Compound Target Organism Activity
2-(2,4-dimethoxyphenyl)-chromen-4-one Human pathogenic bacteria & fungi Significant antibacterial and antifungal activities researchgate.net

Modulation of Bacterial Efflux Pump Systems

A significant mechanism of antibiotic resistance in bacteria is the overexpression of efflux pumps, which actively transport antimicrobial agents out of the cell. Flavonoids, including chromen-4-one derivatives, have been identified as potent efflux pump inhibitors (EPIs). By inhibiting these pumps, they can restore the efficacy of antibiotics to which a bacterium has developed resistance. nih.govmdpi.comresearchgate.netmdpi.com

The activity of flavonoids as EPIs has been extensively studied, particularly against the NorA efflux pump in Staphylococcus aureus. nih.gov The proposed mechanism involves the flavonoid molecule binding to the efflux pump protein, thereby blocking its ability to extrude the antibiotic. This leads to an increased intracellular concentration of the antibiotic, allowing it to reach its target and exert its antibacterial effect.

While direct evidence for this compound as an efflux pump modulator is not available, the established activity of the flavonoid class suggests its potential in this area. nih.govmdpi.com Research on other flavonoids has shown that specific structural features, such as the number and position of hydroxyl and methoxy groups, can influence their EPI activity.

Table 2: Efflux Pump Inhibitory Activity of Selected Flavonoids

Flavonoid Target Bacterium Efflux Pump Effect
Skullcapflavone II M. aurum, M. smegmatis Not specified Potent efflux inhibitor nih.gov
Nobiletin M. aurum, M. smegmatis Not specified Potent efflux inhibitor mdpi.comnih.gov

Receptor and Enzyme Target Modulation

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Recent studies have identified certain chromen-4-one derivatives as modulators of orphan GPCRs, including GPR55 and GPR35. acs.orgnih.govfigshare.com

Specifically, a series of chromen-4-one-2-carboxylic acid derivatives have been investigated for their activity at GPR55. These studies revealed that the substitution pattern on the chromen-4-one scaffold could be tuned to produce compounds with a range of activities, from full agonists to antagonists. acs.org For instance, certain 8-benzamido-substituted chromen-4-one-2-carboxylic acids were identified as potent GPR55 agonists, while others with different substituents acted as antagonists. acs.org These compounds generally showed high selectivity for GPR55 over the related GPR18. acs.org

Furthermore, other chromen-2-one derivatives have been identified as potent GPR35 agonists. nih.govfigshare.com In one study, a family of 2H-chromen-2-one derivatives was found to activate GPR35, with a 6-bromo-7-hydroxy-8-nitro-substituted compound being the most potent agonist. nih.govfigshare.com Although this compound has not been specifically tested, these findings suggest that the chromen-4-one skeleton is a viable scaffold for developing ligands for these orphan GPCRs. Information regarding the interaction of this class of compounds with GPR18 is limited. acs.org

Table 3: Activity of Selected Chromen-4-one Derivatives at GPR55 and GPR35

Compound Derivative Class Receptor Activity Profile
8-Benzamido-chromen-4-one-2-carboxylic acids GPR55 Agonists and Antagonists acs.org
6-Fluoro-8-(4-(4-cyclohexylbutoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid GPR35/GPR55 Dual Antagonist acs.org

Sigma receptors, classified as σ1 and σ2 subtypes, are intracellular proteins that have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Studies have shown that certain chromen-4-one derivatives possess affinity for both σ1 and σ2 receptors. nih.govnih.gov

In a study of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones, several compounds were identified as potent and selective σ1 receptor ligands. nih.govnih.gov The affinity for the σ1 receptor was found to be influenced by the length of the alkyl linker and the nature of the terminal amine. For example, a derivative with a pentamethylene linker and a morpholine (B109124) terminal group was found to be a highly potent σ1 receptor ligand. nih.govnih.gov Generally, the investigated chromenones displayed selectivity for the human σ1 receptor over the rat σ2 receptor. nih.gov These findings indicate that the chromen-4-one scaffold can be a promising starting point for the development of sigma receptor ligands.

Table 4: Sigma Receptor Affinity of Selected 6-alkoxy-4H-chromen-4-one Derivatives

Compound σ1 Receptor Ki (nM) σ2 Receptor Ki (nM)
6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one 19.6 501
6-(3-(Azepan-1-yl)propoxy)-4H-chromen-4-one 27.2 761

Data from a study on 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones. nih.gov

Pteridine reductase 1 (PTR1) is an essential enzyme in the folate biosynthesis pathway of trypanosomatid parasites, such as Trypanosoma and Leishmania, the causative agents of African sleeping sickness and leishmaniasis, respectively. As this enzyme is absent in humans, it represents an attractive target for the development of anti-parasitic drugs.

Several studies have demonstrated that chromen-4-one derivatives are effective inhibitors of PTR1 from both Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). nih.govnih.govmdpi.com The inhibitory activity is influenced by the substitution pattern on the chromen-4-one core. For example, a study on chroman-4-one analogues of previously reported chromen-4-one derivatives identified a compound with an IC50 value of 31 µM against TbPTR1. nih.gov The binding mode of these inhibitors within the active site of PTR1 has been investigated through crystallographic studies, providing a basis for the structure-based design of more potent inhibitors. nih.govmdpi.com These findings highlight the potential of the 2-phenyl-chromen-4-one scaffold in the development of novel anti-parasitic agents targeting PTR1.

Table 5: Inhibitory Activity of a Chroman-4-one Analogue Against Parasitic Pteridine Reductase 1

Compound Target Enzyme IC50 (µM)
A chroman-4-one analogue Trypanosoma brucei PTR1 (TbPTR1) 31 nih.gov

Computational Chemistry and in Silico Studies of Chromen 4 One Scaffolds

Quantum Chemical Investigations of Electronic and Structural Properties

Quantum chemical methods are fundamental in elucidating the intrinsic properties of molecules. These calculations allow for a detailed examination of molecular geometry, electronic structure, and reactivity descriptors, offering a theoretical foundation for experimental observations.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and conformational preferences of molecules. For chromen-4-one derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide precise information on bond lengths, bond angles, and dihedral angles. semanticscholar.org The optimization process seeks the lowest energy conformation of the molecule, which represents its most stable state in the gaseous phase.

Table 1: Representative Bond Lengths in Chromen-4-one Scaffolds from DFT Calculations.
BondTypical Calculated Bond Length (Å)Reference
C=O (Carbonyl)~1.21 semanticscholar.org
C-O (Ether)~1.37 semanticscholar.org
C-C (Aromatic)~1.39 - 1.41 semanticscholar.orgresearchgate.net

Electronic descriptors derived from quantum chemical calculations provide critical information about the reactivity and stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

The introduction of substituents significantly modulates these electronic properties. Electron-donating groups, like the methoxy (B1213986) group at the 6-position, tend to increase the HOMO energy, making the molecule a better electron donor. Conversely, electron-withdrawing groups affect the LUMO energy. The interplay of the iodo, methoxy, and phenyl groups in 3-Iodo-6-methoxy-2-phenyl-chromen-4-one determines its unique electronic profile.

Molecular Electrostatic Potential (MEP) maps are another vital tool, providing a visual representation of the charge distribution on the molecule's surface. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For chromen-4-one structures, MEP analysis typically shows a region of negative potential (red) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor. nih.gov Positive potential regions (blue) are often found near hydrogen atoms, particularly those of hydroxyl groups if present. nih.gov

Table 2: Calculated Electronic Properties for Representative Substituted Chromene/Coumarin (B35378) Derivatives.
Compound TypeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Chromene Derivative-6.879-1.4755.404 mdpi.com
Hydrazinecarbodithioate Derivative-7.280-4.9242.356 nih.gov

The electronic descriptors discussed previously, particularly MEP maps, are instrumental in predicting sites of chemical reactions. The negative potential around the carbonyl oxygen of the chromen-4-one core makes it a likely site for electrophilic attack or coordination to metal ions. nih.gov The iodine atom at the 3-position can also participate in halogen bonding, an important non-covalent interaction in crystal engineering and molecular recognition. mdpi.com

DFT calculations can also identify and characterize intramolecular interactions, such as hydrogen bonds, which stabilize molecular conformations. semanticscholar.orgnih.gov In chromen-4-one derivatives with hydroxyl substituents, intramolecular hydrogen bonds between the hydroxyl group and the carbonyl oxygen are common. nih.gov Hirshfeld surface analysis, a technique that complements DFT, is used to visualize and quantify intermolecular interactions within a crystal lattice, highlighting contacts such as H···O, H···H, and C···H. mdpi.comnih.gov These analyses are crucial for understanding the supramolecular assembly of these compounds in the solid state.

Molecular Modeling and Simulation Approaches

While quantum chemistry focuses on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study how a molecule interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. For chromen-4-one derivatives, docking studies have been performed against a variety of enzymes to explore their inhibitory potential. mdpi.comnih.govnih.govmdpi.com

The process involves placing the ligand (e.g., this compound) into the active site of a protein and evaluating the binding affinity using a scoring function. The results provide a binding energy score and a predicted binding pose. researchgate.net These studies frequently reveal that chromen-4-one derivatives interact with active site residues through a combination of hydrogen bonds (often involving the carbonyl oxygen) and hydrophobic interactions involving the aromatic rings. nih.govnih.gov The specific substituents on the chromen-4-one scaffold play a critical role in determining the binding affinity and selectivity for a particular target. acs.org

Table 3: Representative Docking Scores of Chromen-4-one Derivatives Against Biological Targets.
Compound ClassTarget ProteinBinding Energy (kcal/mol)Reference
3-Benzoyl-2-(furan-2-yl)-4H-chromen-4-oneInterleukin-13 (IL-13)-11.0282 researchgate.net
3-(3-Bromobenzoyl)-2-(furan-2-yl)-4H-chromen-4-oneInterleukin-13 (IL-13)-11.7690 researchgate.net
3,7-Dihydroxy-2-phenyl-4H-chromen-4-oneLipoxygenase (LOX)IC50 = 31.92 µM psmjournals.orgpsmjournals.org

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to assess the dynamic stability of the predicted ligand-protein complex. researchgate.net MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological system compared to the static picture from docking. nih.gov

By simulating the complex in a solvent environment for a period of nanoseconds, researchers can verify if the ligand remains stably bound within the active site and if the key interactions predicted by docking are maintained. researchgate.net These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed analysis of the interaction energies. nih.gov For a compound like this compound, MD simulations would be crucial to confirm the stability of its binding mode within a target enzyme, thus validating its potential as an inhibitor.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

While specific MM/PBSA or MM/GBSA studies for this compound are not detailed in the available literature, this methodology is crucial for evaluating its potential as an inhibitor for various protein targets. For flavonoids and related chromone (B188151) structures, these calculations are frequently used to refine docking results and provide a more accurate prediction of binding affinity. tandfonline.comresearchgate.net The binding free energy is decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. This decomposition helps in understanding the key forces driving the ligand-receptor interaction.

A hypothetical table of MM/GBSA results for this compound binding to a kinase target is presented below to illustrate the typical data generated.

Table 1: Hypothetical MM/GBSA Binding Free Energy Components for this compound.
Energy ComponentValue (kcal/mol)
van der Waals Energy (ΔE_vdW)-45.8
Electrostatic Energy (ΔE_elec)-20.3
Polar Solvation Energy (ΔG_polar)+28.5
Nonpolar Solvation Energy (ΔG_nonpolar)-4.1
Total Binding Free Energy (ΔG_bind) -41.7

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.net By developing a mathematical relationship between molecular descriptors (e.g., electronic, steric, hydrophobic properties) and a measured activity (e.g., IC₅₀), QSAR models can predict the activity of new, untested compounds.

For the chromen-4-one scaffold, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for activity against specific targets. researchgate.net These studies generate contour maps that visualize regions where modifications to the scaffold would likely increase or decrease activity. For a series of analogs of this compound, a QSAR model could be developed to optimize its structure for a particular biological target. Key descriptors would likely include the nature of substituents on the phenyl ring and the chromen-4-one core, as well as properties like hydrophobicity and dipole moment.

The table below illustrates a conceptual dataset that would be used to build a QSAR model for a series of chromen-4-one analogs.

Table 2: Illustrative Data for a QSAR Model of Chromen-4-one Analogs.
CompoundLogP (Descriptor 1)TPSA (Descriptor 2)Experimental pIC₅₀Predicted pIC₅₀
Analog 13.545.56.86.7
Analog 24.145.57.27.3
Analog 34.355.87.06.9
This compound 4.2 35.5 7.5 7.4

In Silico Prediction of Pharmacokinetic Parameters (ADMET)

The in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery. mdpi.com These predictions help to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing for early deselection or modification and reducing the likelihood of late-stage failures. nih.govcsmres.co.uk

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness and potential oral bioavailability of a compound. The rule states that an orally active drug generally has no more than one violation of the following criteria: a molecular weight (MW) under 500 Daltons, a LogP (octanol-water partition coefficient) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

For this compound, the relevant parameters were calculated based on its chemical structure.

Table 3: Lipinski's Rule of Five Parameters for this compound.
ParameterValueLipinski's RuleCompliance
Molecular Weight (MW)378.16 g/mol< 500Yes
Calculated LogP (XLogP3)4.2≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes
Violations0

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with good oral bioavailability.

Membrane permeability is a key factor for drug absorption. The Topological Polar Surface Area (TPSA) is a useful descriptor for predicting permeability; molecules with a TPSA of less than 140 Ų are generally considered to have good membrane permeability. wikipedia.orgresearchgate.net For this compound, the predicted TPSA is approximately 35.5 Ų. This low value strongly suggests the compound is likely to exhibit good cell membrane permeation. wikipedia.org

Microsomal stability provides an early indication of a compound's metabolic fate. Chromen-4-one derivatives can be subject to metabolism by cytochrome P450 enzymes. In silico models can predict sites of metabolism on the molecule, which for this compound might include the methoxy group or the phenyl ring. High metabolic stability is generally desirable for drug candidates to ensure a sufficient half-life in the body.

Predictive Modeling of Biological Activity Spectra (e.g., PASS Prediction)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure based on a training set of known active compounds. The output is a list of potential activities with probabilities for being active (Pa) or inactive (Pi).

While a specific PASS prediction for this compound is not available, the chromen-4-one scaffold is known to exhibit a broad range of biological activities. nih.govacs.org A PASS analysis would likely predict activities consistent with this class, such as kinase inhibitory, anti-inflammatory, and antitumor properties. nih.govacs.org The specific substitution pattern of this compound would modulate these predicted probabilities.

A representative table of a potential PASS prediction is shown below.

Table 4: Hypothetical PASS Prediction for this compound.
Predicted Biological ActivityPa (Prob. Active)Pi (Prob. Inactive)
Kinase Inhibitor0.8500.015
Antineoplastic0.7950.022
Anti-inflammatory0.7100.045
Apoptosis Agonist0.6500.061

Preclinical in Vitro and Ex Vivo Methodologies for Biological Evaluation

Cell-Based Assays for Biological Activity

Cell-based assays are fundamental in determining how a compound affects living cells, providing insights into its potential therapeutic or toxic effects.

To evaluate the effect of 3-Iodo-6-methoxy-2-phenyl-chromen-4-one on cell growth and survival, the MTT assay is a commonly used method. nih.gov This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. In this procedure, living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals through the action of mitochondrial reductase enzymes. nih.govnih.gov The insoluble formazan is then dissolved, and the intensity of the purple color is measured using a spectrophotometer. A decrease in color intensity in treated cells compared to untreated controls would indicate a reduction in cell viability or proliferation. Data from such assays are often used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. While this method is standard, specific IC50 values for this compound are not documented in the available literature.

Should a compound demonstrate cytotoxic effects, it is crucial to determine the mode of cell death—primarily whether it is through apoptosis (programmed cell death) or necrosis (uncontrolled cell death due to injury). Assays using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining are standard. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent agent that cannot cross the membrane of live or early apoptotic cells but can enter and stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Many pathological conditions are associated with oxidative stress, which results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.gov To investigate if this compound induces or mitigates oxidative stress, cellular assays can measure various biomarkers. These include quantifying intracellular ROS levels using fluorescent probes, measuring levels of lipid peroxidation products like malondialdehyde (MDA), and assessing the activity of endogenous antioxidant enzymes such as catalase (CAT) and glutathione (B108866) peroxidase (GPx). nih.gov

The potential antimicrobial properties of this compound would be assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after a specific incubation period. This is typically determined using broth microdilution or agar (B569324) dilution methods. Following the MIC test, the MBC can be determined by subculturing from the wells that showed no growth onto fresh, compound-free agar plates. The MBC is the lowest concentration that results in the death of 99.9% of the initial bacterial inoculum. These values are critical for evaluating the antimicrobial potency of a new agent.

Biochemical and Enzyme Assays

These assays move from the cellular level to a more targeted molecular level, investigating the compound's direct interaction with specific proteins, particularly enzymes.

If this compound is hypothesized to act by inhibiting a specific enzyme, its mechanism of action can be elucidated through enzyme kinetics studies. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, key parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be identified by analyzing how these parameters change in the presence of the inhibitor, often visualized using Lineweaver-Burk plots. For instance, a competitive inhibitor increases the apparent Km without affecting Vmax. Such studies are vital for understanding the compound's mechanism of action and for optimizing its structure to improve potency and selectivity.

Receptor Binding and Functional Assays

To determine the biological targets of this compound, receptor binding and functional assays are fundamental. These assays help to understand if the compound interacts with specific receptors, enzymes, or other protein targets, and what the functional consequence of this interaction is.

Receptor binding assays would be conducted to measure the affinity of this compound for a panel of known biological targets. This is often done using radioligand binding assays, where a known radioactive ligand for the target receptor is displaced by the test compound. The concentration of this compound required to displace 50% of the radioligand (the IC50 value) is a measure of its binding affinity.

Following the identification of binding, functional assays are performed to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity. For instance, if the target is a G-protein coupled receptor (GPCR), a functional assay might measure changes in downstream signaling molecules like cyclic AMP (cAMP). nih.gov A patent for novel 6-Methoxy-3,4-dihydro-1H-isoquinoline compounds, for example, describes using cAMP formation in HEK293 cell lines to assess the modulatory activity of their compounds on the GLP-1 and GIP receptors. nih.gov

Interactive Data Table: Hypothetical Receptor Binding and Functional Assay Data for this compound

Below is a hypothetical representation of data that could be generated from such assays.

Target ReceptorBinding Affinity (Ki, nM)Functional ActivityAssay Type
Receptor A50AntagonistRadioligand Displacement
Receptor B200AgonistcAMP Measurement
Enzyme C150InhibitorEnzymatic Activity Assay

Ex Vivo Tissue Models for Complex Biological Systems

Ex vivo tissue models provide a bridge between in vitro cell-based assays and in vivo animal studies. nih.gov These models use tissues or organs cultured outside the body, preserving the complex cellular architecture and interactions of the native tissue. nih.gov This allows for the study of a compound's effects in a more physiologically relevant environment.

Organ Explant Studies (e.g., Retinal Explants in Diabetic Retinopathy Models)

In the context of a disease like diabetic retinopathy, retinal explant studies would be a valuable tool to assess the potential therapeutic effects of this compound. Diabetic retinopathy is a leading cause of blindness and is characterized by processes like oxidative stress and inflammation in the retina. nih.gov

In a typical study, retinas would be dissected from animal models of diabetes and cultured ex vivo. These retinal explants can then be treated with this compound. The effects of the compound on key pathological markers of diabetic retinopathy, such as vascular endothelial growth factor (VEGF) expression, inflammatory cytokine levels, and neuronal cell death, can then be quantified. This approach allows for the evaluation of the compound's efficacy in a system that maintains the multicellular complexity of the retina.

Spectroscopic and Crystallographic Characterization in a Biological Context

Understanding how a compound is metabolized and how it structurally interacts with its protein target is crucial for drug development. Spectroscopic and crystallographic techniques provide these critical insights.

NMR and Mass Spectrometry for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical tools for metabolite profiling. springernature.comnih.gov These techniques can be used to identify and quantify the metabolites of this compound after it has been incubated with liver microsomes, hepatocytes, or in biological fluids from in vivo studies.

¹H-NMR based metabolite profiling, for example, can identify a wide range of metabolites in a single experiment. researchgate.net By comparing the NMR spectra of samples before and after exposure to the compound, researchers can identify new signals corresponding to metabolites. nih.gov Further analysis using two-dimensional NMR techniques can help to elucidate the structures of these metabolites. nih.govnih.gov Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides high sensitivity and accurate mass measurements, which aids in the confirmation of metabolite identities.

X-ray Crystallography of Chromen-4-one-Protein Complexes for Structural Insights

X-ray crystallography is an invaluable technique for obtaining high-resolution, three-dimensional structural information about how a ligand binds to its protein target. nih.gov If a specific protein target for this compound is identified through binding assays, co-crystallization of the compound with the protein can be attempted.

Successfully obtaining a crystal structure of the this compound-protein complex would reveal the precise binding mode of the compound. nih.gov This includes the specific amino acid residues involved in the interaction, the conformation of the compound in the binding pocket, and any conformational changes in the protein upon binding. researchgate.net This detailed structural information is crucial for understanding the mechanism of action and for guiding further structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.